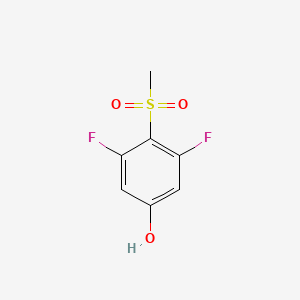

3,5-Difluoro-4-(methylsulfonyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6F2O3S |

|---|---|

Molecular Weight |

208.18 g/mol |

IUPAC Name |

3,5-difluoro-4-methylsulfonylphenol |

InChI |

InChI=1S/C7H6F2O3S/c1-13(11,12)7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 |

InChI Key |

WDRCYJILHDVIJR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1F)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Difluoro 4 Methylsulfonyl Phenol and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes involve the sequential or one-pot construction of the target molecule from readily available precursors. These methods are often valued for their step economy and efficiency. Key transformations in the synthesis of 3,5-Difluoro-4-(methylsulfonyl)phenol include the introduction of the hydroxyl and methylsulfonyl functionalities onto a difluorinated aromatic core.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Fluorides

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings. The presence of two fluorine atoms and a strongly electron-withdrawing methylsulfonyl group makes the aromatic ring of precursors to this compound highly activated towards nucleophilic attack.

The direct introduction of a hydroxyl group onto an activated aryl fluoride (B91410) can be achieved via SNAr reaction with a hydroxide source. However, the use of simple alkali hydroxides can sometimes lead to side reactions or require harsh conditions. An alternative strategy employs "hydroxide surrogates," which are reagents that deliver the hydroxyl group under milder or more controlled conditions. While specific examples detailing the use of 2-(methylsulfonyl)ethanol for the synthesis of this compound are not prevalent in the literature, the principle can be applied. This approach would involve the reaction of a precursor like 1,3,5-trifluoro-2-(methylsulfonyl)benzene with 2-(methylsulfonyl)ethanol, followed by a subsequent step to unmask the hydroxyl group. The advantage of such surrogates lies in their potential for improved solubility and reactivity profiles in organic solvents commonly used for SNAr reactions.

The mechanism of the SNAr reaction is a well-established, two-step addition-elimination process. libretexts.org The reaction is initiated by the attack of a nucleophile at the carbon atom bearing a leaving group (in this case, fluoride). libretexts.org This step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For a substrate like 1,2,4-trifluoro-5-(methylsulfonyl)benzene, the key mechanistic features are:

Activation : The methylsulfonyl group (-SO2CH3) is a potent electron-withdrawing group that activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. The fluorine atoms also contribute to this activation.

Leaving Group : Fluoride is an excellent leaving group for SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond, and the ability of the small fluoride ion to be readily solvated. The ease of substitution for halogens in SNAr reactions often follows the trend F > Cl > Br > I, mirroring their electronegativity. imperial.ac.uk

Regioselectivity : The position of nucleophilic attack is directed by the activating group. Nucleophiles will preferentially attack the positions ortho and para to the strongly electron-withdrawing methylsulfonyl group, as these positions provide the greatest stabilization for the resulting negative charge in the Meisenheimer intermediate.

Recent computational and experimental studies continue to refine the understanding of SNAr mechanisms, exploring the potential for concerted pathways versus stepwise ones, depending on the specific nature of the substrate, nucleophile, and reaction conditions. researchgate.netsemanticscholar.org

Sulfonylation Reactions for the Introduction of the Methylsulfonyl Group

An alternative strategy involves introducing the methylsulfonyl group onto a pre-existing difluorophenol scaffold. This is a common and reliable method for the synthesis of aryl sulfones. nih.govacs.org

A robust and widely used two-step method for installing a methylsulfonyl group begins with the corresponding methyl thioether.

Thioether Formation : The synthesis of the intermediate, 3,5-Difluoro-4-(methylthio)phenol, can be accomplished through various methods. One common approach is the reaction of 3,5-difluorophenol with a methylthiolating agent under basic conditions. Alternatively, a suitably protected difluorohalobenzene could undergo nucleophilic substitution with a methylthiolate anion.

Oxidation : The resulting thioether is then oxidized to the desired sulfone. This transformation is typically high-yielding and can be achieved with a variety of oxidizing agents. A common and effective reagent for this purpose is Oxone (potassium peroxymonosulfate). chemicalbook.com The reaction is often carried out in a mixed solvent system, such as ethanol and water, at room temperature. chemicalbook.com

The table below summarizes a representative oxidation reaction.

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |

| 4-(methylthio)phenol | Oxone | Ethanol/Water | Room Temp. | 18 h | 4-(methylsulfonyl)phenol | 96% chemicalbook.com |

This table presents data for a model compound, demonstrating the general conditions and high efficiency of the thioether oxidation method.

Convergent and Divergent Synthetic Approaches

For the creation of derivatives of this compound or for more complex targets containing this moiety, convergent and divergent strategies offer significant advantages over linear syntheses.

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. wikipedia.org This strategy is highly efficient for exploring structure-activity relationships by generating a wide range of analogs from a single precursor. For example, starting from 1,3-difluoro-2-(methylsulfonyl)benzene, a divergent approach could be employed as illustrated below.

| Starting Material | Reagent/Condition 1 | Product 1 | Reagent/Condition 2 | Product 2 |

| 1,3-difluoro-2-(methylsulfonyl)benzene | 1. NaOH (SNAr) | 3-Fluoro-4-(methylsulfonyl)phenol | 1. NaOMe (SNAr) | 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene |

| 2. Acid workup |

This divergent approach allows for the selective functionalization of the activated aromatic ring to yield a variety of substituted derivatives, including the precursor to the target phenol (B47542).

Synthesis from Pre-functionalized Aromatic Precursors (e.g., 3,4,5-Trifluoroaniline)

A logical synthetic approach to substituted phenols involves the chemical manipulation of pre-functionalized aromatic rings. One documented route to the core 3,5-difluorophenol structure begins with 3,4,5-trifluoroaniline. This method leverages the well-established Sandmeyer-type reaction sequence, which transforms an amino group into a variety of other functionalities via a diazonium salt intermediate.

The synthesis proceeds in two conceptual stages:

Diazotization and Hydrolysis: 3,4,5-Trifluoroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the corresponding diazonium salt. This intermediate is then subjected to hydrolysis, often by heating the aqueous solution, which replaces the diazonium group with a hydroxyl group to yield 3,5-difluorophenol. patsnap.com The central fluorine atom at the 4-position is displaced during this process.

Directed Sulfonylation: The resulting 3,5-difluorophenol possesses an aromatic ring that is activated towards electrophilic aromatic substitution. The powerful ortho-, para-directing effect of the hydroxyl group overrides the deactivating, meta-directing influence of the two fluorine atoms, strongly favoring substitution at the C4 position (para to the hydroxyl group). To install the methylsulfonyl group, a Friedel-Crafts-type reaction can be employed. Treatment of 3,5-difluorophenol with methanesulfonyl chloride in the presence of a suitable Lewis acid catalyst (e.g., aluminum chloride) would direct the electrophilic substitution to the vacant and highly activated para position, yielding the target compound, this compound.

Table 1: Proposed Synthesis from 3,4,5-Trifluoroaniline

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 1 | 3,4,5-Trifluoroaniline | 1. NaNO₂, HCl (aq), 0-5 °C2. H₂O, Heat | 3,5-Difluorophenol | Diazotization followed by hydrolysis |

| 2 | 3,5-Difluorophenol | CH₃SO₂Cl, AlCl₃ | This compound | Electrophilic Aromatic Sulfonylation |

One-Pot Annulation and Aromatization Sequences for Substituted Phenols

One-pot synthesis strategies, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While a specific one-pot synthesis for this compound is not prominently documented, established annulation and aromatization methodologies for constructing highly substituted phenols could be adapted for this purpose.

A plausible strategy could involve a tandem reaction sequence starting from acyclic precursors. For instance, a Michael addition followed by an intramolecular aldol condensation and subsequent aromatization could construct the phenolic ring. A hypothetical one-pot approach might involve the reaction of a suitably substituted β-keto sulfone with a fluorinated α,β-unsaturated carbonyl compound. The sequence would build the six-membered ring, which would then undergo a dehydration and tautomerization cascade to yield the final aromatic phenol. Such methods provide a powerful tool for rapidly assembling complex phenolic structures from simple, readily available starting materials.

Strategies for Derivatization from 3,5-Difluorophenol

Given the commercial availability of 3,5-difluorophenol, direct derivatization represents the most straightforward synthetic route. nih.govsigmaaldrich.comguidechem.com The synthesis of this compound from this precursor hinges on a regioselective electrophilic aromatic substitution.

The hydroxyl group of 3,5-difluorophenol is a strongly activating ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The cumulative effect of these substituents makes the C2, C6 (ortho), and C4 (para) positions the most nucleophilic sites on the aromatic ring. Due to steric hindrance from the adjacent fluorine atoms and the strong electronic activation at the para position, electrophilic attack is highly favored at the C4 position.

The introduction of the methylsulfonyl group can be achieved via two primary methods:

Direct Sulfonylation: This involves treating 3,5-difluorophenol with a methanesulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride, and a Lewis acid catalyst. The reaction introduces the -SO₂CH₃ group directly onto the ring at the C4 position.

Thiolation followed by Oxidation: A two-step alternative involves first introducing a methylthio (-SCH₃) group, followed by oxidation.

Thiolation: The reaction of 3,5-difluorophenol with a reagent like dimethyl disulfide in the presence of a catalyst can install the methylthio group at the para position to form 3,5-Difluoro-4-(methylthio)phenol. prepchem.com

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone. A common and effective oxidizing agent for this transformation is Oxone (potassium peroxymonosulfate), which readily converts the sulfide to the sulfone, yielding this compound. chemicalbook.com

Table 2: Derivatization of 3,5-Difluorophenol

| Step | Starting Material | Reagents | Product | Reaction Type |

| A | 3,5-Difluorophenol | CH₃SO₂Cl, Lewis Acid | This compound | Direct Sulfonylation |

| B1 | 3,5-Difluorophenol | (CH₃)₂S₂, Catalyst | 3,5-Difluoro-4-(methylthio)phenol | Thiolation |

| B2 | 3,5-Difluoro-4-(methylthio)phenol | Oxone (KMPSO₅) | This compound | Oxidation |

Catalytic and Stereoselective Synthetic Considerations

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis offers powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, often with high selectivity and functional group tolerance. For the synthesis of this compound, a transition metal-catalyzed cross-coupling reaction could be envisioned.

This strategy would typically begin with a halogenated precursor, such as 4-bromo-3,5-difluorophenol, which can be prepared by the selective bromination of 3,5-difluorophenol. This aryl bromide could then be coupled with a source of the methylsulfonyl group using a palladium or copper catalyst. For example, a palladium-catalyzed coupling with sodium methanesulfinate (CH₃SO₂Na) could be employed to form the aryl sulfone bond directly. Such methods are valuable for their reliability and broad substrate scope, providing an alternative to classical electrophilic substitution.

Asymmetric Synthesis of Chiral Derivatives

While this compound itself is achiral, its structure can serve as a scaffold for the synthesis of chiral derivatives. A prominent example involves the creation of a chiral sulfoxide, which is a valuable functional group in asymmetric synthesis and can be a key pharmacophore in drug candidates.

The synthesis of a chiral sulfoxide derivative would proceed via the thioether intermediate, 3,5-Difluoro-4-(methylthio)phenol. chemscene.combldpharm.com This precursor can be subjected to asymmetric oxidation. Various methods have been developed for the enantioselective oxidation of sulfides to sulfoxides, including:

Modified Sharpless Reagents: Utilizing titanium isopropoxide in the presence of a chiral diethyl tartrate ligand and an oxidant.

Chiral Vanadium Complexes: Employing vanadium-based catalysts with chiral ligands to mediate the stereoselective transfer of an oxygen atom. acs.org

Chiral Oxaziridines: Using stoichiometric chiral oxidizing agents like Davis oxaziridines.

This approach would yield enantiomerically enriched (R)- or (S)-3,5-Difluoro-4-(methylsulfinyl)phenol, introducing a stereocenter at the sulfur atom. The choice of catalyst and conditions determines which enantiomer is produced preferentially.

Preparation for Specific Research Applications

The compound this compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted aniline or phenol moiety that binds within the ATP-binding pocket of the enzyme. The specific substitution pattern on the aromatic ring is crucial for achieving high potency and selectivity.

For example, analogues of potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors often contain anilinoquinazoline cores. nih.gov The synthesis of such inhibitors could utilize this compound as a key intermediate. The phenol would first be converted to the corresponding aniline, 3,5-difluoro-4-(methylsulfonyl)aniline, typically through a multi-step process such as nitration followed by reduction. This aniline derivative could then be coupled with a functionalized quinazoline core (e.g., a 4-chloroquinazoline) via nucleophilic aromatic substitution to generate the final inhibitor candidate. The difluoro- and methylsulfonyl- substitution pattern provides a unique combination of steric and electronic properties that can be exploited to optimize binding affinity and pharmacokinetic properties.

Elucidation of Reaction Mechanisms and Chemical Transformations of 3,5 Difluoro 4 Methylsulfonyl Phenol

Reactivity Profiles of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) attached to the aromatic ring imparts phenolic character to the molecule. The reactivity of this group is significantly influenced by the strong electron-withdrawing nature of the adjacent fluorine and methylsulfonyl substituents.

Acidity : The primary characteristic of a phenolic hydroxyl group is its acidity. The electron-withdrawing effects of the two fluorine atoms and the para-methylsulfonyl group stabilize the corresponding phenoxide anion formed upon deprotonation. This stabilization increases the acidity of the phenolic proton, making it more acidic than phenol (B47542) itself.

Nucleophilicity : While the hydroxyl group can act as a nucleophile, its reactivity in 3,5-Difluoro-4-(methylsulfonyl)phenol is diminished. The same electron-withdrawing groups that increase its acidity reduce the electron density on the oxygen atom, thereby lowering its nucleophilicity. However, upon deprotonation with a base, the resulting phenoxide ion is a potent nucleophile, capable of participating in reactions such as ether and ester formation (O-alkylation and O-acylation). The reaction mechanism for its engagement with isocyanates, for example, involves the nucleophilic attack of the hydroxyl's oxygen on the electrophilic carbon of the isocyanate group. nih.gov

Influence of Fluorine Substituents on Aromatic Ring Reactivity

Halogens exhibit a dual electronic effect on aromatic rings. In the case of fluorine, these effects are particularly pronounced and play a critical role in the molecule's reactivity.

Inductive Effect (-I) : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution (EAS) by destabilizing the positively charged Wheland intermediate. wikipedia.orglibretexts.org

Resonance Effect (+R) : Fluorine can donate a lone pair of electrons to the aromatic pi-system, a resonance effect that pushes electron density into the ring. libretexts.orgresearchgate.net This effect tends to activate the ring and directs incoming electrophiles to the ortho and para positions.

Impact of the Methylsulfonyl Group on Electrophilic and Nucleophilic Aromatic Substitution

The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing substituent, profoundly influencing the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution (EAS) : The -SO₂CH₃ group strongly deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.commasterorganicchemistry.com It withdraws electron density through both induction and resonance, destabilizing the cationic intermediate formed during EAS. docbrown.infoacs.org This makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation significantly more difficult compared to unsubstituted benzene (B151609). wikipedia.orgyoutube.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) : Conversely, the methylsulfonyl group is a strong activating group for SNAr. libretexts.org By withdrawing electron density, it makes the aromatic ring electron-deficient and thus a better target for nucleophiles. Its position para to the fluorine atoms provides powerful resonance stabilization for the negative charge that develops in the ring during the formation of the Meisenheimer intermediate. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Impact on EAS | Impact on SNAr |

|---|---|---|---|---|

| Fluorine (-F) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Activating |

| Methylsulfonyl (-SO₂CH₃) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Strongly Activating |

| Hydroxyl (-OH) | Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Deactivating |

Detailed Mechanistic Pathways of Key Reactions

The highly electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution.

The most probable pathway for nucleophilic substitution on this molecule is the SNAr mechanism, which proceeds via a discrete, two-step addition-elimination process. researchgate.netnih.gov

Nucleophilic Attack and Formation of Meisenheimer Complex : A nucleophile attacks one of the carbons bearing a fluorine atom. This is typically the rate-determining step. stackexchange.com The attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The stability of this complex is critical, and it is greatly enhanced by the strong electron-withdrawing capabilities of the two fluorine atoms and the para-methylsulfonyl group, which delocalize the negative charge. stackexchange.comnih.gov

Elimination of Leaving Group : In the second, faster step, the leaving group (a fluoride (B91410) ion) is expelled, and the aromaticity of the ring is restored. libretexts.org Fluoride is an effective leaving group in SNAr reactions, in part because the high energy of the Meisenheimer complex facilitates its departure. stackexchange.com

An alternative mechanistic pathway for nucleophilic substitution is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. organicreactions.org This is a chain process involving radical and radical anion intermediates. researchgate.netchimia.ch

The SRN1 mechanism consists of three main stages:

Initiation : An electron is transferred to the aromatic substrate to form a radical anion. This can be initiated by various methods, including photostimulation or solvated electrons. researchgate.net

Propagation : The radical anion fragments, losing a leaving group (fluoride) to form an aryl radical. This radical then reacts with the nucleophile to form a new radical anion. This new radical anion transfers its electron to another molecule of the starting substrate, continuing the chain reaction. chemrxiv.org

Termination : The chain is terminated when radicals are quenched.

While SRN1 reactions are well-documented, especially for nitroaromatic compounds, chemrxiv.orgresearchgate.net their occurrence with sulfonyl-substituted aromatics is less common. The SNAr pathway is generally favored for this compound due to the powerful activation provided by the substituents for the formation of a stable Meisenheimer complex. The SRN1 mechanism would likely only become competitive under specific reaction conditions that favor radical formation, such as photochemical initiation. researchgate.net

| Feature | SNAr (Addition-Elimination) | SRN1 (Radical-Nucleophilic) |

|---|---|---|

| Key Intermediate | Meisenheimer Complex (Anionic) | Radical Anion and Aryl Radical |

| Driving Force | Presence of strong electron-withdrawing groups | Electron transfer, radical chain propagation |

| Substrate Requirement | Electron-deficient aromatic ring | Can occur on unactivated rings; often requires initiator |

| Leaving Group Effect | F > Cl > Br > I (stabilizes intermediate) | I > Br > Cl > F (facilitates fragmentation) |

Chemoselectivity in Multi-functionalized Systems

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the main points of reactivity are the acidic phenolic proton, the nucleophilic phenoxide (after deprotonation), and the electrophilic carbons of the aromatic ring bearing fluorine atoms.

The outcome of a reaction is highly dependent on the reagents and conditions used:

With a Base : Reaction with a base (e.g., NaOH, K₂CO₃) will first lead to the deprotonation of the highly acidic phenolic hydroxyl group. This would be the exclusive reaction if the base is not also a strong nucleophile.

With a Nucleophile under Basic Conditions : If a strong nucleophile is used in the presence of a base, a competition arises. The base will generate the phenoxide, which can then undergo O-alkylation or O-acylation. Simultaneously, the nucleophile can attack the aromatic ring via an SNAr reaction. The outcome would depend on the relative rates of these competing reactions.

With a Nucleophile under Neutral/Aprotic Conditions : In the absence of a base, the hydroxyl group remains protonated and is a poor nucleophile. A strong external nucleophile would therefore preferentially attack the electron-deficient aromatic ring, leading to SNAr substitution of one of the fluorine atoms. mdpi.com This allows for selective functionalization of the aromatic core while leaving the hydroxyl group intact.

By carefully selecting the reaction conditions—such as the nature of the nucleophile, the presence or absence of a base, the solvent, and the temperature—it is possible to selectively target either the phenolic hydroxyl group or the aromatic ring. mdpi.comnih.gov

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation and reduction chemistry of this compound derivatives offers pathways to modulate the electronic properties and introduce new functionalities. The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), making it resistant to further oxidation. However, its precursor, the methylthioether, is readily oxidized.

A common synthetic route to 4-(methylsulfonyl)phenol derivatives involves the oxidation of the corresponding 4-(methylthio)phenol. For instance, the oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol can be achieved in high yield using Oxone (potassium peroxymonosulfate) in an ethanol/water mixture. chemicalbook.com This method is applicable to the synthesis of this compound from its thioether precursor, 3,5-Difluoro-4-(methylthio)phenol.

| Reactant | Oxidizing Agent | Solvent | Temperature | Reaction Time | Product | Yield |

| 4-(methylthio)phenol | Oxone | Ethanol/Water | Room Temperature | 18 h | 4-(methylsulfonyl)phenol | 96% |

Table 1: Oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol

Conversely, the reduction of the methylsulfonyl group in derivatives of this compound is a challenging transformation due to the high stability of the sulfone. Strong reducing agents would be required, which could also affect the aromatic ring and the phenolic hydroxyl group. More feasible are reductions involving other parts of a more complex derivative. For example, hydrogenation reactions are commonly used to reduce carbon-carbon double bonds. In a study on gem-difluoro-β-lactams, a related structural motif, hydrogenation using a palladium catalyst on activated carbon successfully reduced a difluoromethylene group to a difluoromethyl group in excellent yields. While not a direct derivative of the title compound, this demonstrates a potential reduction pathway for appropriately functionalized derivatives.

Participation in Coupling Reactions for Molecular Complexity

The phenolic hydroxyl group of this compound is a key handle for participating in various coupling reactions, enabling the construction of more complex molecules. These reactions typically involve the formation of new carbon-carbon or carbon-heteroatom bonds.

One important strategy involves the conversion of the phenolic hydroxyl group into a better leaving group, such as a mesylate or triflate. These activated phenol derivatives can then participate in cross-coupling reactions. For example, mesylated phenol derivatives have been shown to undergo efficient cross-coupling with potassium alkoxymethyltrifluoroborates in the presence of a palladium catalyst to form aryl alkoxymethyl ethers. nih.gov This reaction is tolerant of both electron-rich and electron-poor substituents on the phenol. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling of a Mesylated Phenol Derivative

| Mesylated Phenol Derivative | Coupling Partner | Catalyst | Ligand | Base | Temperature | Product |

| Generic Aryl Mesylate | Potassium Alkoxymethyltrifluoroborate | PdCl₂(COD) | dippf | K₃PO₄ | 110 °C | Aryl Alkoxymethyl Ether |

dippf: 1,1'-Bis(diisopropylphosphino)ferrocene COD: 1,5-Cyclooctadiene

Furthermore, derivatives of this compound can potentially be used in Ullmann-type coupling reactions to form diaryl ethers. The Ullmann condensation typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base. This reaction is widely used in the synthesis of complex diaryl ether structures.

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for forming carbon-carbon bonds. While the phenolic hydroxyl group itself is not directly used, it can be converted to a non-flammable and stable triflate group. This triflate derivative can then be coupled with a boronic acid or ester in the presence of a palladium catalyst to form biaryl compounds. The synthesis of biphenyl derivatives is of significant interest due to their prevalence in pharmacologically active compounds.

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

Information regarding the specific X-ray crystallographic analysis of 3,5-Difluoro-4-(methylsulfonyl)phenol is not available in the public domain. The following sections describe the principles and the type of information that would be obtained from such an analysis.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Beyond individual molecular structure, X-ray crystallography illuminates how molecules are arranged within a crystal lattice. This analysis would identify and characterize the intermolecular forces that govern the crystal packing of this compound. Key interactions would likely include strong hydrogen bonding involving the phenolic hydroxyl group, which can act as a hydrogen bond donor, and the sulfonyl oxygen atoms, which are effective hydrogen bond acceptors. Additionally, the analysis would detail other non-covalent interactions, such as dipole-dipole interactions arising from the polar C-F and S=O bonds, and potential π-stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions is vital for predicting the material's physical properties, such as melting point and solubility.

Polymorphism and Crystalline Form Characterization

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form exhibiting different physical properties. An exhaustive crystallographic study would investigate whether this compound exhibits polymorphism by attempting crystallization under various conditions (e.g., different solvents, temperatures, and cooling rates). If different polymorphs were identified, X-ray diffraction would be used to characterize the unique crystal lattice and molecular arrangement of each crystalline form. This information is of significant importance in fields such as pharmaceuticals and materials science, where the specific crystalline form of a compound can profoundly impact its performance and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) Chemical Shift and Coupling Analysis

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Phenolic OH | 10.99 | Singlet | - |

| Aromatic CH | 7.20 | Doublet | 9.4 |

| Methyl CH₃ | 3.32 | Singlet | - |

| Data obtained in DMSO-d6 at 400 MHz. |

The downfield chemical shift of the phenolic proton at 10.99 ppm is characteristic of an acidic proton. The aromatic protons appear as a doublet at 7.20 ppm, with the splitting pattern influenced by coupling to the adjacent fluorine atoms. The methyl protons of the sulfonyl group appear as a sharp singlet at 3.32 ppm.

¹³C and ¹⁹F NMR data for this compound are not currently available in the public literature. A theoretical analysis would predict distinct signals for each unique carbon and fluorine environment, with their chemical shifts and coupling constants providing further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Elucidation

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish connectivity between atoms within a molecule.

Specific 2D NMR data for this compound is not publicly available. A ¹H-¹H COSY experiment would be used to confirm correlations between coupled protons. However, in this specific molecule, with only one type of aromatic proton and no adjacent non-equivalent protons, the utility of a standard COSY experiment would be limited. More advanced 2D techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable. An HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to (e.g., correlating the aromatic proton signal at 7.20 ppm to its corresponding carbon). An HMBC experiment would show longer-range couplings (typically 2-3 bonds), helping to piece together the entire carbon framework by, for example, showing a correlation between the methyl protons and the sulfonyl-bearing aromatic carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass-to-charge ratio (m/z). For this compound (C₇H₆F₂O₃S), HRMS would be employed to distinguish its exact mass from other compounds with the same nominal mass.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the resulting ions analyzed. The high resolving power of the instrument allows for the differentiation of masses that are very close together, confirming the elemental composition. The experimentally determined mass should align with the calculated theoretical mass to within a few parts per million (ppm), providing strong evidence for the compound's identity. nih.govchromatographyonline.com

Table 1: Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₆F₂O₃S |

| Theoretical Exact Mass | 208.0009 u |

| Ionization Mode | ESI- (Negative) or ESI+ (Positive) |

| Expected Ion (ESI-) | [M-H]⁻ |

| Expected m/z (ESI-) | 206.9931 |

| Expected Ion (ESI+) | [M+H]⁺ or [M+Na]⁺ |

| Expected m/z (ESI+) | 209.0087 ([M+H]⁺), 231.0007 ([M+Na]⁺) |

| Required Mass Accuracy | < 5 ppm |

Note: This table represents expected values based on the chemical formula. Actual experimental data is not available in the cited literature.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl (O-H) group, the aromatic ring (C=C and C-H), the sulfonyl (S=O) group, and the carbon-fluorine (C-F) bonds. researchgate.netacs.orglibretexts.orgpressbooks.pubopenstax.org

The spectrum would provide a unique "vibrational fingerprint" for the molecule. The presence of a broad absorption band in the high-frequency region would indicate the O-H stretching of the phenolic group. Strong, sharp peaks in the mid-frequency range would be characteristic of the asymmetric and symmetric stretching of the sulfonyl group. Absorptions related to the aromatic ring and the C-F bonds would also be present in specific regions of the spectrum. researchgate.netacs.orglibretexts.orgpressbooks.pubopenstax.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3200-3600 | Broad, Medium-Strong |

| Aromatic C-H | Stretching | 3000-3100 | Weak-Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong |

| Sulfonyl S=O | Asymmetric Stretching | 1300-1350 | Strong |

| Sulfonyl S=O | Symmetric Stretching | 1120-1160 | Strong |

| Aromatic C-F | Stretching | 1100-1400 | Strong |

| C-O | Stretching | 1200-1260 | Medium-Strong |

| Aromatic C-H | Out-of-plane Bending | 810-900 | Strong |

Note: This table is a prediction based on typical ranges for these functional groups. Specific experimental data for the target compound is not available.

UV-Visible Spectroscopy for Electronic Transitions and Charge-Transfer Complex Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the benzene (B151609) ring. acs.orgbgu.ac.ilnih.govdocbrown.info

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the aromatic ring. The hydroxyl, fluoro, and methylsulfonyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. nih.govresearchgate.net The spectrum can also be sensitive to the solvent and pH, as deprotonation of the phenolic hydroxyl group would alter the electronic structure and thus the absorption spectrum. bgu.ac.ilresearchgate.net

Table 3: Expected UV-Visible Absorption Data for this compound

| Solvent | Expected λmax (nm) | Type of Transition |

| Hexane | ~270-280 | π → π |

| Ethanol | ~275-285 | π → π |

Note: These are estimated values based on the behavior of substituted phenols. docbrown.info Actual experimental data is not available.

Applications in Materials Science and Supramolecular Chemistry Research

3,5-Difluoro-4-(methylsulfonyl)phenol as a Building Block for Advanced Organic Materials

Integration into Fluorinated Polymer and Organic Material Systems

There are no available research articles or patents detailing the integration of this compound into fluorinated polymer or organic material systems. The synthesis and properties of polymers or materials derived from this specific monomer have not been reported.

Synthesis of Sulfonyl-Substituted Functional Materials

Information regarding the use of this compound in the synthesis of sulfonyl-substituted functional materials is not present in the current body of scientific literature.

Supramolecular Design and Self-Assembly Processes

Utilization in Host-Guest Chemistry and Molecular Recognition

There are no documented instances of this compound being utilized in host-guest chemistry or for molecular recognition purposes.

Formation of Self-Assembled Structures through Directed Non-Covalent Interactions

The formation of self-assembled structures directed by non-covalent interactions involving this compound has not been described in published research.

Development of Supramolecular Polymers and Frameworks

The development of supramolecular polymers or frameworks specifically incorporating this compound as a constituent component has not been reported.

Applications in Optoelectronic and Electronic Materials Research

The unique electronic properties of this compound, derived from its specific molecular structure, make it a valuable precursor in the field of optoelectronic materials. The presence of electron-withdrawing fluorine atoms and a methylsulfonyl group significantly influences the electron density of the phenol (B47542) ring. This modification of the electronic environment is a key strategy in designing organic molecules for electronic applications, particularly for use in Organic Light Emitting Diodes (OLEDs).

Researchers leverage these characteristics to synthesize more complex molecules with tailored energy levels (HOMO/LUMO) and charge-transport properties. The fluorination and the sulfonyl group help to enhance thermal and morphological stability, which are critical parameters for the longevity and efficiency of electronic devices. By serving as a foundational building block, this compound enables the construction of high-performance materials for advanced electronic systems.

Precursor for Luminescent or Emitting Materials (e.g., Blue Emitters)

The structural motifs from this compound are incorporated into larger, more complex host molecules. The strong electron-withdrawing nature of the difluoro and methylsulfonyl groups helps to create host materials with deep Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is particularly advantageous for blue PhOLEDs, as it facilitates efficient energy transfer to the blue-emitting dopant and helps confine charge carriers within the emissive layer, thereby boosting device performance.

Research has led to the development of novel host materials for blue phosphorescent OLEDs derived from this precursor. In these applications, the phenol group is typically used as a reactive site to connect the core structure to other aromatic systems, building up a larger, conjugated molecule with the desired electronic and thermal properties. The resulting materials have demonstrated significant improvements in device efficiency and operational lifetime, highlighting the importance of this compound as a foundational element in the design of next-generation optoelectronic materials.

Device Performance Data

The following table summarizes the performance of an Organic Light Emitting Diode (OLED) that incorporates a host material synthesized from a derivative of this compound. The device utilizes a blue phosphorescent emitter.

| Performance Metric | Value at 1000 cd/m² |

| Current Efficiency | 38.6 cd/A |

| Power Efficiency | 24.2 lm/W |

| External Quantum Efficiency (EQE) | 18.2% |

| Voltage | 8.0 V |

| CIE Color Coordinates (x, y) | (0.13, 0.26) |

Applications As a Synthetic Scaffold in Medicinal Chemistry Research

Design and Synthesis of Novel Chemical Entities based on the 3,5-Difluoro-4-(methylsulfonyl)phenol Core

The this compound core serves as a valuable starting point for the design of novel chemical entities due to its inherent structural and electronic characteristics. The presence of two fluorine atoms flanking a hydroxyl group can significantly influence the acidity of the phenol (B47542) and its hydrogen bonding capabilities. The electron-withdrawing nature of the methylsulfonyl group further modulates the electronic environment of the aromatic ring.

While direct synthetic routes starting from this compound are not extensively documented in publicly available research, its close analogue, the 3,5-difluoro-4-methylsulfonaminophenyl moiety, has been successfully incorporated into potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation research. This suggests a high potential for the phenolic counterpart to be utilized in a similar capacity. For instance, the synthesis of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides has demonstrated the feasibility of constructing complex molecules around this core structure.

Furthermore, the synthesis of related building blocks like 3,5-Difluoro-4-(hydroxymethyl)phenol highlights the accessibility of functionalized precursors that can be readily converted to the target scaffold or its derivatives. The reduction of 2,6-difluoro-4-hydroxybenzoic acid derivatives provides a viable pathway to such intermediates. These synthetic strategies underscore the potential for creating a diverse range of novel compounds based on the this compound core for biological screening.

Exploration of Structure-Activity Relationships through Chemical Modification

The systematic chemical modification of the this compound scaffold is crucial for understanding its structure-activity relationships (SAR) and optimizing the biological activity of its derivatives. The core structure presents several points for modification, including the phenolic hydroxyl group, the aromatic ring, and the methylsulfonyl moiety.

In studies of related compounds, such as TRPV1 antagonists, the substitution pattern on the phenyl ring has been shown to be critical for potency. Specifically, the presence of fluorine atoms at the 3- and 5-positions, combined with a methylsulfonamido group at the 4-position, was found to be optimal for antagonist activity. This indicates that the electronic and steric properties conferred by these substituents are key determinants of biological function.

By analogy, derivatization of the this compound core would likely involve:

Alkylation or acylation of the phenolic hydroxyl group: To explore the impact of modifying the hydrogen-bonding capacity and introducing lipophilic groups.

Substitution on the aromatic ring: Although the existing difluoro pattern is important, further substitution could fine-tune electronic and steric properties.

Modification of the methylsulfonyl group: Altering the alkyl group or replacing the sulfone with other functionalities could modulate solubility and metabolic stability.

Such systematic modifications would allow researchers to build a comprehensive SAR model, guiding the design of more potent and selective compounds.

Derivatization for the Development of Potential Pharmacotherapeutic Scaffolds

The this compound scaffold holds promise for the development of a variety of pharmacotherapeutic agents due to its favorable physicochemical properties. The fluorine atoms can enhance metabolic stability and binding affinity, while the sulfonyl group can act as a hydrogen bond acceptor.

The demonstrated success of the related 3,5-difluoro-4-methylsulfonaminophenyl moiety in TRPV1 antagonists suggests that the this compound core could be a valuable scaffold for targeting a range of biological targets, including enzymes and receptors. For example, the broader 3,5-difluoro-4-hydroxyphenyl moiety has been incorporated into inhibitors of aldose reductase, an enzyme implicated in diabetic complications.

The versatility of the phenolic hydroxyl group allows for its conversion into various ethers and esters, providing a straightforward method for attaching the scaffold to other molecular fragments. This adaptability makes it an attractive building block for creating libraries of compounds to be screened against different therapeutic targets. The development of dual-action inhibitors, such as those targeting both aromatase and sulfatase, has utilized similar fluorinated phenolic building blocks, further highlighting the potential of this scaffold in developing novel therapeutics.

Utilization in High-Throughput Synthesis of Compound Libraries

The structure of this compound is well-suited for high-throughput synthesis (HTS) and the generation of compound libraries for drug discovery. The presence of a reactive phenolic hydroxyl group allows for parallel synthesis of a large number of derivatives.

Methodologies such as SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry, which enables the rapid and efficient synthesis of diverse molecules, could potentially be applied to this scaffold. Although direct examples involving this compound are not yet prevalent, the principles of click chemistry are applicable to functionalized phenols. By converting the phenolic hydroxyl group to a reactive intermediate, it could be coupled with a wide array of building blocks in a high-throughput manner.

The creation of such libraries would enable the rapid screening of thousands of compounds for biological activity against a multitude of targets. This approach significantly accelerates the early stages of drug discovery, from hit identification to lead optimization. The amenability of the this compound core to such synthetic strategies underscores its value as a versatile scaffold for generating chemical diversity.

Future Research Directions and Unresolved Challenges

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future synthesis of 3,5-Difluoro-4-(methylsulfonyl)phenol will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic routes to analogous compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable alternatives.

One promising avenue is the exploration of catalytic methods. For instance, the development of novel catalysts could enable the direct and selective introduction of the methylsulfonyl group onto a difluorophenol precursor, or vice-versa. mdpi.com This would streamline the synthesis, potentially reducing the number of steps and the associated waste. Furthermore, the use of environmentally benign solvents, such as water or bio-derived solvents, is a critical area for investigation. sci-hub.se Research into flow chemistry processes could also offer advantages in terms of safety, scalability, and precise control over reaction conditions, leading to higher yields and purity.

Another key challenge is the development of synthetic pathways that utilize renewable starting materials. While currently reliant on petrochemical feedstocks, future innovations may allow for the synthesis of the core aromatic structure from bio-based sources, further enhancing the sustainability of its production. researchgate.net

In-depth Elucidation of Complex Reaction Mechanisms

A detailed understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity in various applications. The interplay between the electron-withdrawing fluorine atoms and the methylsulfonyl group, along with the acidic phenolic hydroxyl group, creates a complex electronic environment that warrants thorough investigation.

Future research should focus on mechanistic studies of key transformations, such as nucleophilic aromatic substitution (SNAr). The two fluorine atoms are expected to activate the aromatic ring towards nucleophilic attack, and understanding the regioselectivity and kinetics of these reactions is paramount. numberanalytics.comresearchgate.net Computational modeling, in conjunction with experimental kinetic studies, can provide valuable insights into the transition states and intermediates involved. nih.govsemanticscholar.org

Furthermore, the reactivity of the phenolic hydroxyl group in reactions such as etherification and esterification should be systematically studied. The acidity of this group will be influenced by the fluorine and methylsulfonyl substituents, and quantifying this effect will be important for its use as a synthetic building block. Advanced spectroscopic techniques, such as in-situ NMR and IR, can be employed to monitor reaction progress and identify transient species, providing a more complete picture of the reaction pathways.

Rational Design of Derivatives for Enhanced Functionality in Materials

The unique properties imparted by fluorine and sulfonyl groups suggest that derivatives of this compound could find applications in materials science. numberanalytics.comnumberanalytics.com The high thermal stability and chemical resistance associated with organofluorine compounds, for example, make them attractive for the development of high-performance polymers. nih.gov

Future research should focus on the rational design and synthesis of polymers incorporating the this compound moiety. By polymerizing through the phenolic hydroxyl group, novel poly(aryl ether sulfone)s with enhanced thermal and oxidative stability could be created. The fluorine atoms could also serve to modulate properties such as solubility, dielectric constant, and gas permeability.

Another area of exploration is the use of this compound as a precursor for liquid crystals or other functional organic materials. rsc.org The rigid aromatic core and the polar functional groups could lead to interesting self-assembly behaviors. The synthesis of a library of derivatives with varying alkyl or aryl groups attached to the phenolic oxygen would allow for a systematic investigation of structure-property relationships.

Table 1: Potential Derivatives of this compound and Their Envisioned Properties

| Derivative Structure | Potential Property Enhancement | Envisioned Application Area |

| Long-chain alkyl ether | Increased solubility in non-polar media | Processable polymers, organic electronics |

| Acrylate or methacrylate (B99206) ester | Polymerizability | High-performance resins and coatings |

| Biphenyl or other aromatic ether | Enhanced thermal stability, liquid crystallinity | Advanced polymers, display technologies |

| Silyl ether | Increased thermal stability, precursor for sol-gel materials | Hybrid organic-inorganic materials |

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational and experimental chemistry will be instrumental in accelerating research on this compound and its derivatives. acs.org Density Functional Theory (DFT) and other computational methods can be used to predict a wide range of properties, from molecular geometry and electronic structure to spectroscopic characteristics and reaction energetics. mdpi.comresearchgate.netresearchgate.netnlss.org.in

Future work should leverage these computational tools to guide experimental efforts. For example, DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, thereby informing the design of synthetic strategies. researchgate.net The impact of various substituents on the electronic properties and reactivity of the molecule can be systematically screened in silico before committing to laboratory synthesis.

Furthermore, computational modeling can aid in the interpretation of experimental data. For instance, calculated NMR and IR spectra can be compared with experimental data to confirm the structure of newly synthesized compounds. Molecular dynamics simulations could be employed to understand the intermolecular interactions and packing of derivatives in the solid state, which is crucial for the design of crystalline materials with desired properties.

Exploration of Novel Applications in Emerging Fields

The unique combination of functional groups in this compound suggests potential applications in a variety of emerging fields, particularly in medicinal chemistry and agrochemicals. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.comacs.orgnih.govmdpi.com

Future research should explore the potential of this compound as a scaffold for the development of new bioactive molecules. The phenolic hydroxyl group provides a convenient handle for the attachment of various pharmacophores, while the difluoro and methylsulfonyl groups can be used to fine-tune the physicochemical properties of the resulting molecules. For example, it could serve as a key building block for the synthesis of novel kinase inhibitors or other targeted therapies.

In the field of agrochemicals, fluorinated compounds are known to exhibit potent herbicidal and pesticidal activities. numberanalytics.com The this compound core could be incorporated into new classes of agrochemicals with improved efficacy and environmental profiles.

Another potential application lies in the development of new probes for chemical biology. The sulfonyl fluoride (B91410) moiety, a close relative of the methylsulfonyl group, has gained prominence as a covalent warhead for targeting specific amino acid residues in proteins. acs.org While the methylsulfonyl group is generally considered more stable, its electronic influence on the aromatic ring could be exploited in the design of novel reactive probes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Difluoro-4-(methylsulfonyl)phenol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, lithium tert-butoxide in tetrahydrofuran (THF) facilitates deprotonation and substitution reactions involving fluorinated aryl intermediates. Reaction temperature (room temperature vs. reflux) and solvent polarity critically impact regioselectivity and byproduct formation .

- Key Data : Yield improvements (e.g., from 60% to 85%) are observed when using polar aprotic solvents (THF, DMF) under inert atmospheres to prevent oxidation of the methylsulfonyl group .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar fluorophenols?

- Methodology :

- ¹⁹F NMR : The two equivalent fluorine atoms at positions 3 and 5 produce a singlet (δ ≈ -110 ppm), while the methylsulfonyl group deshields adjacent protons, causing distinct splitting in ¹H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) .

- IR : Strong absorption bands at 1150–1250 cm⁻¹ (S=O stretching) and 1500–1600 cm⁻¹ (C-F stretching) confirm functional groups .

Q. What solvent systems enhance the solubility of this compound for reactivity studies?

- Methodology : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) due to dipole-dipole interactions with the sulfonyl group. Solubility tests show >90% dissolution in DMSO at 25°C, making it ideal for kinetic studies .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing methylsulfonyl group reduces electron density on the aromatic ring, favoring electrophilic substitution at the para position. Experimental validation via Suzuki-Miyaura coupling shows higher yields (75%) with electron-deficient boronic acids .

- Data Contradiction : Some studies report competing side reactions (e.g., sulfone reduction) when using palladium catalysts, necessitating ligand optimization (e.g., SPhos) to suppress undesired pathways .

Q. What strategies resolve contradictions in reported antimicrobial activity data for derivatives of this compound?

- Methodology :

Bioassay Standardization : Use consistent microbial strains (e.g., S. aureus ATCC 29213) and minimum inhibitory concentration (MIC) protocols.

SAR Analysis : Compare substituent effects; for example, replacing the methylsulfonyl group with trifluoromethoxy reduces activity by 50%, highlighting the sulfonyl group’s role in target binding .

Q. How can advanced chromatographic methods (HPLC-MS) quantify trace impurities in synthesized batches?

- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection identifies impurities like residual starting materials (e.g., 3,5-difluorophenol) at ppm levels. Limit of Quantification (LOQ) is ≤0.1% with a 10 µL injection volume .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to targets like dihydrofolate reductase. The methylsulfonyl group forms hydrogen bonds with active-site residues (e.g., Asp27), validated by free-energy perturbation calculations .

Q. How do crystallization conditions affect the polymorphic forms of this compound?

- Methodology : Slow evaporation from ethanol yields monoclinic crystals (space group P2₁/c), while rapid cooling produces a metastable orthorhombic form. Single-crystal X-ray diffraction confirms lattice parameters (e.g., a = 8.21 Å, b = 10.34 Å) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.